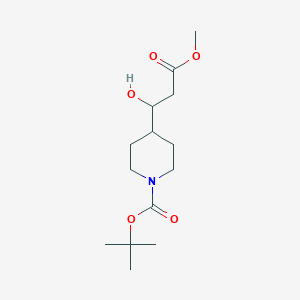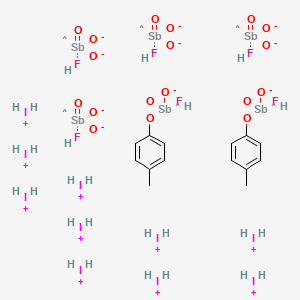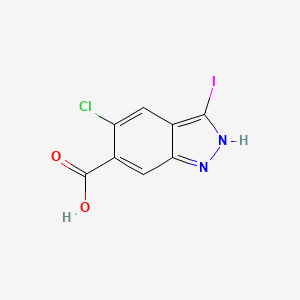![molecular formula C16H20BrNO5 B12328951 4-tert-Butyl 2-ethyl 8-bromo-2H-benzo[b][1,4]oxazine-2,4(3H)-dicarboxylate](/img/structure/B12328951.png)
4-tert-Butyl 2-ethyl 8-bromo-2H-benzo[b][1,4]oxazine-2,4(3H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl 2-ethyl 8-bromo-2H-benzo[b][1,4]oxazine-2,4(3H)-dicarboxylate is a complex organic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a bromine atom attached to a benzo[b][1,4]oxazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl 2-ethyl 8-bromo-2H-benzo[b][1,4]oxazine-2,4(3H)-dicarboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzo[b][1,4]oxazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazine ring.
Introduction of the Bromine Atom: Bromination is carried out using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator to selectively introduce the bromine atom at the desired position on the ring.
Attachment of the tert-Butyl and Ethyl Groups: These groups are introduced through alkylation reactions using tert-butyl chloride and ethyl bromide, respectively, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-tert-Butyl 2-ethyl 8-bromo-2H-benzo[b][1,4]oxazine-2,4(3H)-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, can be used for hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or thiols can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can result in the formation of alcohols or amines.
Hydrolysis Products: Hydrolysis yields carboxylic acids and alcohols.
科学的研究の応用
4-tert-Butyl 2-ethyl 8-bromo-2H-benzo[b][1,4]oxazine-2,4(3H)-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 4-tert-Butyl 2-ethyl 8-bromo-2H-benzo[b][1,4]oxazine-2,4(3H)-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary based on the compound’s structure and the context of its use.
類似化合物との比較
Similar Compounds
4-tert-Butyl 2-ethyl 8-chloro-2H-benzo[b][1,4]oxazine-2,4(3H)-dicarboxylate: Similar structure but with a chlorine atom instead of bromine.
4-tert-Butyl 2-ethyl 8-fluoro-2H-benzo[b][1,4]oxazine-2,4(3H)-dicarboxylate: Similar structure but with a fluorine atom instead of bromine.
4-tert-Butyl 2-ethyl 8-iodo-2H-benzo[b][1,4]oxazine-2,4(3H)-dicarboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 4-tert-Butyl 2-ethyl 8-bromo-2H-benzo[b][1,4]oxazine-2,4(3H)-dicarboxylate imparts unique reactivity and properties compared to its halogen-substituted analogs
特性
分子式 |
C16H20BrNO5 |
|---|---|
分子量 |
386.24 g/mol |
IUPAC名 |
4-O-tert-butyl 2-O-ethyl 8-bromo-2,3-dihydro-1,4-benzoxazine-2,4-dicarboxylate |
InChI |
InChI=1S/C16H20BrNO5/c1-5-21-14(19)12-9-18(15(20)23-16(2,3)4)11-8-6-7-10(17)13(11)22-12/h6-8,12H,5,9H2,1-4H3 |
InChIキー |
CFVIGHWMWCVHLF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CN(C2=C(O1)C(=CC=C2)Br)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy-](/img/structure/B12328873.png)

![1,25-Dihydroxyvitamin D2-[D3]](/img/structure/B12328891.png)


![(Z)-N-[2-amino-1-(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B12328901.png)
![Phenol, 4-bromo-2-[[[2-(diphenylphosphino)phenyl]imino]methyl]-](/img/structure/B12328904.png)

![3-Bromobenzo[d]isoxazol-7-ol](/img/structure/B12328915.png)
![Carbamic acid,N-[2-oxo-2-[4-(phenylmethyl)-1-piperazinyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12328918.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3'-(tert-butoxycarbonyl)-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B12328926.png)



